molecular formula C19H13N5O2S B5596123 N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzofuran-2-carboxamide

N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B5596123
M. Wt: 375.4 g/mol
InChI Key: ACPWLDGJKJTQTK-UHFFFAOYSA-N
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Description

The compound “N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzofuran-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a triazole ring and a thiadiazole ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

While the specific synthesis of this compound is not detailed in the sources I found, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic rings and subsequent functionalization .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not detailed in the sources I found, compounds with similar structures can undergo a variety of reactions, often involving the heterocyclic rings or functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the specific arrangement of atoms within the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Compounds with similar structures have been found to have a variety of activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physical and chemical properties. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the potential biological activities of compounds with similar structures, future research could involve further exploration of the biological activities of this compound, as well as the development of new synthetic methods for its preparation .

properties

IUPAC Name

N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O2S/c1-11-21-22-19-24(11)23-18(27-19)13-7-3-4-8-14(13)20-17(25)16-10-12-6-2-5-9-15(12)26-16/h2-10H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPWLDGJKJTQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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